molecular formula C8H6ClNS2 B3178056 6-Chloro-2-(methylthio)benzo[d]thiazole CAS No. 3507-42-4

6-Chloro-2-(methylthio)benzo[d]thiazole

Cat. No.: B3178056
CAS No.: 3507-42-4
M. Wt: 215.7 g/mol
InChI Key: AQWCMNMOJABEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(methylthio)benzo[d]thiazole (CAS 3507-42-4) is a strategically substituted benzothiazole derivative that serves as a privileged scaffold in contemporary medicinal chemistry and drug discovery research . The benzothiazole nucleus is recognized for its versatile biological activities, and the specific substitution pattern of this compound—featuring an electron-withdrawing chlorine at the 6-position and a methylthio group at the 2-position—makes it a valuable intermediate for Structure-Activity Relationship (SAR) studies and the development of novel therapeutic agents . This compound is of significant research value due to its diverse potential applications. It has been identified as a precursor in the synthesis of compounds with notable biological activities, including monoamine oxidase (MAO) inhibition , which is relevant for investigating treatments for neurodegenerative disorders . Furthermore, it demonstrates notable antimicrobial properties against various bacterial strains . Recent innovative research has utilized this core structure to develop novel benzothiazole derivatives, with one study highlighting a specific analog that exhibited potent dual anticancer and anti-inflammatory activities by significantly inhibiting the proliferation of human cancer cell lines and reducing the secretion of key inflammatory cytokines like IL-6 and TNF-α . The synthetic accessibility of the benzothiazole core, often achieved through cyclization-condensation reactions, makes this compound a practical and versatile building block for further chemical exploration . ATTENTION: This product is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWCMNMOJABEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Methylthio Benzo D Thiazole

General Strategies for Benzothiazole (B30560) Nucleus Construction

The formation of the benzothiazole ring system is a critical first step, and numerous methods have been developed to achieve this. These strategies often involve the condensation and subsequent cyclization of precursors that contain the necessary sulfur and nitrogen atoms.

The construction of the benzothiazole nucleus is most commonly achieved through the cyclization of 2-aminobenzenethiol with various carbonyl or cyano-containing compounds. mdpi.com This foundational reaction has been adapted and optimized using different catalysts and conditions to produce a wide array of substituted benzothiazoles. mdpi.commdpi.com

Key cyclization strategies include:

Condensation with Aldehydes and Carboxylic Acids: The reaction between 2-aminothiophenol (B119425) and aldehydes or carboxylic acids is a direct method for producing 2-substituted benzothiazoles. mdpi.commdpi.comdaneshyari.com Various catalysts, including Brønsted acids, samarium triflate, and heterogeneous catalysts like SnP₂O₇, have been employed to facilitate this condensation under mild conditions. mdpi.comorganic-chemistry.org

Intramolecular C-S Bond Formation: Another significant approach involves the intramolecular cyclization of thiobenzanilides or N-(2-chlorophenyl) benzothioamides. indexcopernicus.commedicaljournalshouse.com These reactions can be promoted by catalysts such as copper(II)-BINAM complexes or photochemically, sometimes without the need for a photoredox catalyst. mdpi.comindexcopernicus.com For instance, N-(2-chlorophenyl) benzothioamides can be cyclized using a Cu(II)-BINAM catalyst to form 2-substituted benzothiazoles. indexcopernicus.com

Jacobsen Cyclization: This classic method utilizes the radical cyclization of thiobenzanilides, often employing potassium ferricyanide (B76249) and sodium hydroxide. researchgate.net It is a highly effective strategy for synthesizing specifically substituted benzothiazoles, including 6-substituted derivatives. researchgate.net

Reaction with Thiocyanates: 2-Amino-6-substituted benzothiazoles can be prepared by the cyclization of p-substituted anilines with potassium or sodium thiocyanate (B1210189) in the presence of a catalyst like bromine or sulfuric acid. indexcopernicus.comresearchgate.net

Cyclization Method Precursors Key Reagents/Catalysts Product Type
Condensation2-Aminothiophenol, Aldehydes/Carboxylic AcidsBrønsted acids, SnP₂O₇, Samarium triflate2-Substituted Benzothiazoles
Intramolecular C-S CouplingN-(2-chlorophenyl) benzothioamides, ThiobenzanilidesCu(II)-BINAM, Phenyliodine(III) bis(trifluoroacetate) (PIFA), Visible light2-Aryl/Alkyl-Substituted Benzothiazoles
Jacobsen CyclizationThiobenzanilidesPotassium ferricyanide, Sodium hydroxide6-Substituted Benzothiazoles
Thiocyanate Reactionp-Substituted anilines, Potassium/Sodium thiocyanateBromine, Sulfuric acid2-Amino-6-substituted Benzothiazoles

Notable one-pot strategies include:

Three-Component Reactions: These methods bring together three different starting materials in a single reaction vessel. For example, 2-iodoaniline, an aromatic aldehyde, and thiourea (B124793) can be reacted in the presence of a copper(I) iodide nanocatalyst to form 2-substituted benzothiazoles. nanomaterchem.com Another approach involves reacting nitroarenes, alcohols, and sulfur powder to achieve the desired product. organic-chemistry.org

Tandem Reactions: A one-pot tandem reaction of benzyl (B1604629) halides with o-aminobenzenethiol in DMSO can produce benzothiazoles without an external oxidant. organic-chemistry.org

Reductive Cyclization: A scalable, one-step procedure has been developed for producing 2-alkyl-substituted benzothiazoles from commercial-grade bis-(2-nitrophenyl)-disulfides. acs.orgacs.org This method utilizes reducing agents like sodium dithionite (B78146) or sodium sulfite (B76179) in acetic acid to achieve nitro group reduction and subsequent cyclization. acs.orgacs.org

One-Pot Strategy Starting Materials Key Features Reference
Three-Component Reaction2-Iodoaniline, Aromatic aldehydes, ThioureaUse of Fe₃O₄-Serine-CuI nanocatalyst, Aqueous conditions nanomaterchem.com
Three-Component ReactionNitroarenes, Alcohols, Sulfur powderGood functional group tolerance organic-chemistry.org
Reductive CyclizationBis-(2-nitrophenyl)-disulfides, Aliphatic acidsScalable, cost-effective, uses technical-grade starting materials acs.orgacs.org
Tandem ReactionBenzyl halides, o-AminobenzenethiolNo additional oxidant required, mild conditions organic-chemistry.org

Targeted Synthesis of 6-Chloro-2-(methylthio)benzo[d]thiazole and Related Analogues

The specific synthesis of this compound requires precise control over the introduction of both the chlorine atom at the C-6 position of the benzene (B151609) ring and the methylthio group at the C-2 position of the thiazole (B1198619) ring.

The synthesis of halogenated and thioether-substituted benzothiazoles begins with appropriately functionalized precursors. For this compound, a common starting point is a chlorinated aniline (B41778) or a related derivative.

Chlorinated Anilines: 4-Chloroaniline is a key precursor. It can be reacted with potassium thiocyanate in the presence of bromine to form 2-amino-6-chlorobenzothiazole, which can then be further functionalized. indexcopernicus.com

Disulfides: Bis-(2-nitrophenyl)-disulfides with appropriate substitutions on the phenyl ring serve as starting materials in one-pot reductive cyclization methods. acs.orgacs.org

Dichlorotoluene Derivatives: Compounds like 2,6-dichlorotoluene (B125461) are used as precursors for introducing the chloro-substituent. google.comgoogle.com This can be transformed into 2-chloro-6-methylthiotoluene through a substitution reaction with a methyl mercaptan salt. google.comgoogle.com

Precursor Type Specific Example Subsequent Transformation
Chlorinated Aniline4-ChloroanilineCyclization to form 2-amino-6-chlorobenzothiazole
Substituted Disulfide1,2-Bis(4-chloro-2-nitrophenyl)disulfaneReductive cyclization to form 6-chlorobenzothiazole derivatives
Dichlorinated Aromatic2,6-DichlorotolueneSubstitution reaction to introduce a methylthio group

The introduction of the methylthio (-SMe) group at the C-2 position is a crucial functionalization step.

One common route involves the initial formation of a 2-mercaptobenzothiazole (B37678) derivative, followed by methylation. For instance, 6-chloro-2-mercaptobenzothiazole can be synthesized and then reacted with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. An alternative pathway involves the direct reaction of 2,6-dichlorotoluene with methyl mercaptan potassium, using a cyclic amine as a catalyst in a non-polar organic solvent, to generate 2-chloro-6-(methylthiomethyl)toluene, which can then be cyclized. google.com

The chlorine atom at the C-6 position is typically incorporated by starting with a precursor that already contains the halogen in the desired position.

The most straightforward method is to use a para-substituted chloroaniline, such as 4-chloroaniline, as the starting material for the benzothiazole ring construction. indexcopernicus.comresearchgate.net During the cyclization reaction, for example with potassium thiocyanate, the chlorine atom remains at what becomes the C-6 position of the benzothiazole ring system. indexcopernicus.com The presence of electron-withdrawing groups like chlorine on the benzothiazole ring has been noted in the synthesis of various biologically active analogues. nih.govnih.gov Syntheses of various 5-chloro or 6-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives have been reported, confirming the strategy of using pre-chlorinated starting materials. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields for Selective Synthesis

The selective synthesis of this compound is crucial for its application in further chemical studies and material science. The primary synthetic routes involve the construction of the benzothiazole core followed by or concurrent with the introduction of the chloro and methylthio substituents. A common industrial method involves nickel-catalyzed cross-coupling reactions, which can achieve high yields of up to 94% under carefully optimized conditions.

Another prevalent synthetic strategy begins with the appropriate 4-chloro-2-aminothiophenol derivative. The formation of the thiazole ring can be achieved through condensation with various reagents. For instance, reaction with carbon disulfide followed by methylation with a reagent like methyl iodide introduces the C-2 methylthio group. Alternatively, direct condensation with chloroacetyl chloride can form a 2-chlorobenzothiazole (B146242) intermediate, which is subsequently methylated at the 2-position using methyl iodide in the presence of a base such as potassium carbonate. Refluxing in solvents like dimethylformamide (DMF) or acetonitrile (B52724) is typical for these reactions.

Optimization often focuses on the choice of catalyst, solvent, temperature, and reaction time to maximize yield and selectivity, minimizing the formation of byproducts. For related benzothiazole syntheses, green chemistry approaches have been explored, utilizing catalysts like ZnO-beta zeolite or solvent-free microwave irradiation to improve efficiency and environmental impact. ekb.egresearchgate.net For example, the condensation of 2-aminothiophenols with aldehydes can be optimized using various catalysts and conditions, which informs potential optimizations for the synthesis of the target compound. mdpi.commdpi.com

Table 1: Optimization of Benzothiazole Synthesis (Illustrative Examples)

Starting Materials Catalyst/Reagent Solvent Conditions Product Type Yield Reference
2-Aminothiophenol, Aldehydes H₂O₂/HCl Ethanol Room Temp, 45-60 min 2-Substituted Benzothiazoles 85-94% mdpi.com
2-Aminothiophenol, Aldehydes ZnO NPs EtOH/Neat Room Temp 2-Substituted Benzothiazoles High mdpi.com
2-Aminothiophenol, Carboxylic Acids None None Microwave 2-Substituted Benzothiazoles 30-92% researchgate.net
2-Aminothiophenol, Chloroacetyl chloride - Acetic Acid Microwave, 10 min 2-Chloromethyl-benzothiazole High mdpi.com

Derivatization Strategies and Post-Synthetic Modifications of this compound

The this compound scaffold possesses two primary sites for chemical modification: the methylthio group at the C-2 position and the chloro substituent at the C-6 position. These sites allow for a range of derivatizations to generate novel molecules with tailored properties.

Chemical Modifications at the C-2 Methylthio Position

The C-2 methylthio group is a key functional handle for post-synthetic modification. Its sulfur atom is nucleophilic and can be readily oxidized.

Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone derivatives. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. These oxidized derivatives can exhibit altered electronic properties and solubility.

Table 2: Modification at the C-2 Methylthio Position

Reaction Type Reagent Product Reference
Oxidation H₂O₂ or mCPBA 6-Chloro-2-(methylsulfinyl)benzo[d]thiazole
Oxidation H₂O₂ or mCPBA (excess) 6-Chloro-2-(methylsulfonyl)benzo[d]thiazole

Functional Group Transformations on the C-6 Chloro Substituent

The chlorine atom at the C-6 position is an electron-withdrawing group that activates the aromatic ring for certain reactions and can itself be replaced via nucleophilic aromatic substitution or involved in coupling reactions.

Nucleophilic Substitution: The chloro group can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, leading to new classes of benzothiazole derivatives. Such substitutions often require elevated temperatures and may be facilitated by a catalyst.

Reduction: The C-6 chloro substituent can be reduced to a hydrogen atom, yielding 2-(methylthio)benzo[d]thiazole. This dehalogenation reaction can be useful for creating structural analogs for comparative studies.

Table 3: Transformations at the C-6 Chloro Position

Reaction Type Reagent/Conditions Product Type Reference
Nucleophilic Substitution Amines (R-NH₂) 6-Amino-substituted benzothiazoles
Nucleophilic Substitution Thiols (R-SH) 6-Thio-substituted benzothiazoles
Nucleophilic Substitution Alkoxides (R-O⁻) 6-Alkoxy-substituted benzothiazoles
Reduction Reducing agents 2-(Methylthio)benzo[d]thiazole

Coupling Reactions and Hybrid Structure Formation (e.g., Suzuki-Miyaura coupling)

The C-6 chloro position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of C-C bonds and the creation of complex hybrid structures.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For this compound, this reaction would involve coupling at the C-Cl bond with various aryl or heteroaryl boronic acids. This strategy is a powerful tool for synthesizing biaryl and heteroaryl-substituted benzothiazoles. mit.edu

Studies on related substrates, such as 2,6-dichlorobenzothiazole, have shown that regioselective Suzuki-Miyaura coupling is possible, although reactivity at the C-2 position can be higher. capes.gov.br However, by carefully selecting the palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., SPhos), base (e.g., K₃PO₄), and solvent, selective coupling at the C-6 position can be achieved. researchgate.net This methodology allows for the construction of extensive libraries of 2-(methylthio)-6-arylbenzo[d]thiazoles. capes.gov.brresearchgate.net

Table 4: Suzuki-Miyaura Coupling for Hybrid Structure Formation (Illustrative)

Substrate Coupling Partner Catalyst/Ligand Base Solvent Product Reference
6-Chloro-5H-benzo[a]phenothiazin-5-one Phenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 6-Phenyl-5H-benzo[a]phenothiazin-5-one researchgate.net
2,6-Dichlorobenzothiazole Arylboronic acids Pd catalyst Base - 2-Aryl-6-chlorobenzothiazoles (regioselective) capes.gov.br
6-Chloroindole Phenylboronic acid Pd catalyst K₃PO₄ Dioxane/H₂O 6-Phenylindole mit.edu

Structure Activity Relationship Sar Studies and Molecular Recognition of Benzothiazole Derivatives Including 6 Chloro 2 Methylthio Benzo D Thiazole

Influence of Substituents on Benzothiazole (B30560) Bioactivity Profiles

The nature and position of functional groups on the benzothiazole ring are determinant factors for its pharmacological profile. The introduction of different substituents alters the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn governs its interaction with specific enzymes or receptors. mdpi.comresearchgate.net

The incorporation of halogen atoms, such as chlorine, into the benzothiazole framework is a common strategy to enhance biological activity. A chlorine atom at the C-6 position, as seen in 6-Chloro-2-(methylthio)benzo[d]thiazole, significantly influences the molecule's interactions with biological targets through several mechanisms.

Halogen atoms are known to participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom in a biological macromolecule. acs.org This interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand for its target protein. acs.orgnih.gov The strength of the halogen bond can be modulated by other substituents on the ring, which affect the electron density on the halogen atom. nih.gov

Furthermore, the high electronegativity of chlorine creates a dipole moment, enabling electrostatic and van der Waals interactions with receptor sites. The presence of a halogen can also increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. Studies have shown that the introduction of halogen substituents can reduce the contribution of certain intermolecular contacts, like H···H contacts, while promoting others, such as H···X (where X is a halogen), thereby altering the crystal packing and molecular conformation. nih.govacs.org Research has specifically noted that placing a chlorine atom at the 6th position of the benzothiazole ring can lead to a notable increase in bioactivity compared to other halogen substitutions at different positions. nih.gov

Table 1: Effects of Halogen Substitution on Molecular Interactions

Interaction Type Description Impact on Bioactivity
Halogen Bonding A non-covalent interaction between the halogen atom (Lewis acid) and a Lewis base (e.g., O, N) on a biological target. acs.org Enhances binding affinity and selectivity. nih.gov
Electrostatic Interactions The electronegative chlorine atom alters the molecule's electrostatic potential, influencing interactions with polar residues in a binding pocket. Contributes to the stability of the ligand-receptor complex. mdpi.com
Lipophilicity The addition of a chlorine atom generally increases the compound's lipophilicity. Can improve membrane permeability and cellular uptake.

| Conformational Influence | Halogen substitution can alter intermolecular forces, affecting the preferred conformation and crystal packing of the molecule. nih.govacs.org | Influences the orientation of the molecule within the binding site. |

The methylthio (-SCH₃) group at the C-2 position of the benzothiazole ring plays a pivotal role in defining the compound's interaction with biological targets. Sulfur-containing functional groups can engage in a variety of non-covalent interactions that contribute to binding affinity and specificity.

Table 2: Contribution of Sulfur-Containing Moieties to Ligand-Target Binding

Interaction Type Description Example from Research
Hydrophobic Interactions The nonpolar methylthio group interacts with hydrophobic pockets in the target protein. nih.gov The bulky thiazole (B1198619) ring and its substituents display strong hydrophobic interactions at the entrance to an enzyme's active site. nih.gov
Sulfur-Aromatic Interactions A unique interaction between the sulfur atom and the π-system of aromatic amino acid residues (e.g., Phenylalanine). nih.gov X-ray crystallography revealed a sulfur-aromatic interaction network responsible for the high potency of an IDO1 inhibitor. nih.gov
Hydrogen Bonding The sulfur atom can act as a weak hydrogen bond acceptor. The sulfoxide (B87167) oxygen atom derived from a thioether can form a hydrogen bond with an Arginine residue in the CYP17A1 active site. nih.gov

| Van der Waals Forces | General attractive or repulsive forces between the methylthio group and the protein surface. | Aromatic and hydrophobic Van der Waals interactions are predominant in the binding of a methylthio-benzothiazole to lysozyme (B549824). mdpi.com |

Positional Effects of Substituents on Molecular Recognition Patterns

The specific placement of substituents on the benzothiazole scaffold is as critical as their chemical nature. SAR studies consistently reveal that substitutions at the C-2 and C-6 positions are particularly influential in determining the biological activity of these compounds. nih.govbenthamscience.com Altering the position of a functional group can dramatically change the molecule's shape, electronic properties, and the way it presents its interactive features to a biological target, thereby influencing acceptor strength and molecular packing. researchgate.net

For example, research has demonstrated that a chlorine atom at the C-6 position confers a significant advantage in bioactivity over a fluorine atom at the C-5 position. nih.gov Similarly, the presence of a nitro or cyano group at the C-6 position was found to enhance antiproliferative activity, highlighting the sensitivity of this position to electronic effects. nih.gov The combination of substituents at both the C-2 and C-6 positions often leads to compounds with significant biological potential. nih.gov This suggests a synergistic or complementary role of the functional groups at these two sites in achieving optimal interaction with a given receptor or enzyme. The specific pattern of substitution dictates the molecular recognition by the target, with even minor positional shifts leading to substantial differences in efficacy.

Table 3: Influence of Substituent Position on Benzothiazole Bioactivity

Position Substituent Type Observed Biological Effect Reference
C-6 Chlorine Notable increase in anti-inflammatory and anticancer bioactivity. nih.gov
C-6 Nitro or Cyano group Increased antiproliferative activity. nih.gov
C-2 and C-6 Various substitutions Displayed significant anticancer potential in initial screenings. nih.gov

| C-2 | Substituted phenyl groups | Modifications influence specificity towards various anti-tumor receptors like EGFR and C-Met. | nih.gov |

Conformational Flexibility and Stereoelectronic Factors in Ligand-Target Interactions

Stereoelectronic factors refer to the influence of the spatial arrangement of atoms and the distribution of electrons on the molecule's reactivity and interactions. The chlorine atom at C-6 and the methylthio group at C-2 in this compound exert specific electronic effects (inductive and resonance) that shape the molecule's electrostatic potential surface. This surface is what the target protein "sees," and its complementarity with the binding site is crucial for recognition and binding.

Computational studies have shown that ligand binding can induce conformational changes in the target protein, a phenomenon known as "induced fit." mdpi.com For instance, a benzothiazole derivative was found to induce conformational flexing in lysozyme, affecting its α-helices. mdpi.com The ability of the ligand to adopt a specific low-energy conformation that is favorable for binding is critical. Theoretical analyses, such as potential energy surface (PES) scans, help in understanding the preferred conformations of flexible molecules and the energy barriers between them. acs.org The interplay between the conformational flexibility of the ligand and its stereoelectronic properties ultimately determines the stability of the ligand-target complex and, consequently, its biological activity.

Mechanistic Investigations of Molecular Interactions Involving 6 Chloro 2 Methylthio Benzo D Thiazole

Elucidation of Specific Binding Mechanisms with Biological Macromolecules

The biological activity of 6-Chloro-2-(methylthio)benzo[d]thiazole is fundamentally dictated by its interactions at a molecular level with various biological macromolecules. The specific nature of these binding events, from enzyme active sites to nucleic acid structures, determines the compound's ultimate effect.

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzyme active sites. For instance, derivatives of this compound have been identified as potent inhibitors of monoamine oxidase (MAO). The mechanism involves the compound binding to the enzyme's active site, which prevents the breakdown of neurotransmitters such as serotonin (B10506) and dopamine (B1211576) .

Furthermore, the benzothiazole core is central to the design of carbonic anhydrase (CA) inhibitors. A study on a series of benzo[d]thiazole-6-sulfonamides, structurally related to the compound of interest, demonstrated potent, isoform-selective inhibition against several human (h) carbonic anhydrase isoforms, including hCA I, II, VII, and IX. nih.gov The inhibitory action of these sulfonamide-based compounds relies on the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. The benzothiazole moiety itself makes crucial contacts with amino acid residues lining the active site, and even minor structural modifications to this scaffold can lead to significant changes in inhibitory potency and isoform selectivity nih.gov.

Detailed analysis of a benzothiazole derivative's interaction with lysozyme (B549824) revealed the specific forces at play. These include aromatic edge-to-face π-π stacking interactions between the ligand's benzene (B151609) ring and tryptophan residues (e.g., TRP108) in the enzyme. mdpi.com Additionally, pi-alkyl interactions with residues like ALA107 and ILE98, and pi-sulfur interactions with residues such as TRP63, contribute significantly to the stability of the enzyme-ligand complex. mdpi.com These findings provide a model for the types of non-covalent interactions that this compound could form within an enzyme's active site.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Related Benzothiazole-6-sulfonamide Derivative Data extracted from studies on structurally related compounds to illustrate the potential inhibitory profile of the benzothiazole scaffold.

Compound/Derivative Target Isoform Inhibition Constant (Kᵢ)
2-Amino-7-bromo-benzo[d]thiazole-6-sulfonamide hCA VII Low nanomolar range
2-Amino-benzo[d]thiazole-6-sulfonamide hCA VII Higher nanomolar range

This table is illustrative and based on data for closely related analogs to demonstrate the scaffold's activity. nih.gov

Beyond direct active site inhibition, benzothiazole derivatives have been shown to function as allosteric modulators, binding to a site on a receptor or enzyme that is distinct from the primary active site to alter its activity. This mode of action is significant as it can offer greater specificity and a more nuanced pharmacological response.

Research into inhibitors for dengue virus (DENV) and Zika virus (ZIKV) proteases led to the discovery of benzo[d]thiazole-based compounds that act as allosteric inhibitors of the NS2B/NS3 protease complex. nih.gov These molecules bind to a previously unaddressed allosteric pocket, inducing a conformational change that inhibits protease function, which is crucial for viral maturation. nih.gov

In the context of the central nervous system, thiazole (B1198619) derivatives have been identified as negative allosteric modulators of the GluA2 subunit of AMPA receptors. nih.gov These compounds can manage neurological conditions linked to excessive glutamatergic activity. nih.gov Notably, structure-activity relationship studies revealed that smaller substituents, such as a methylthio group—the very group present in this compound—were highly effective in fostering robust binding interactions with key residues in the allosteric site, leading to potent modulatory activity. nih.gov This suggests a strong potential for this compound to act as an allosteric modulator.

The planar structure of the benzothiazole ring system is a feature often associated with the ability of a molecule to interact with nucleic acids, either by intercalating between base pairs or by binding to the major or minor grooves. However, the specific substituents on the benzothiazole core play a critical role in defining the nature and avidity of this interaction.

For instance, studies on 2-amino-6-chlorobenzo[d]thiazole have shown that the 2-amino group is a key functional group for DNA intercalation, which is linked to its anticancer activity. In contrast, the 2-methylthio (-SMe) group, which characterizes this compound, is suggested to enhance thiol-mediated redox interactions rather than promote intercalation. This implies that while the core scaffold has the potential for DNA interaction, the specific substitution pattern of this compound may direct its activity away from direct intercalation and towards other mechanisms.

Cellular Pathway Modulation Studies at a Molecular Level

The molecular targets of this compound and its analogs serve as the entry point for cellular pathway modulation. As an inhibitor of MAO, the direct upstream target is the MAO enzyme itself. The downstream consequence of this inhibition is the modulation of neurotransmitter pathways, leading to increased synaptic levels of serotonin and norepinephrine, which can affect mood and cognition.

In the realm of antifungal research, related thiazole derivatives have been observed to inhibit hyphal development, a critical process for fungal virulence. nih.gov This effect is believed to be mediated through the disruption of key regulatory pathways, such as the Ras1–cAMP–PKA and MAPK signaling cascades, which are central to initiating biofilm formation. nih.gov

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements and dynamic behavior of protein-ligand complexes over time. These studies provide critical insights into the stability of the interaction and the key amino acid residues involved.

MD simulations of a related thiazole derivative bound to its target, lanosterol (B1674476) 14-alpha demethylase, tracked the root mean square deviation (RMSD) of the complex to assess its conformational stability over a 100-nanosecond simulation. nih.gov Such analyses pinpoint the specific amino acid residues that form the most critical and persistent contacts with the ligand. For example, hydrophobic interactions and hydrogen bonds with specific phenylalanine, tyrosine, and histidine residues were identified as essential for stabilizing the complex. nih.gov

Table 2: Summary of Molecular Dynamics (MD) Simulation Findings for Related Thiazole/Benzothiazole Ligands

Ligand Class Protein Target Key Interacting Residues MD Simulation Insights
Thiazole Derivative Lanosterol 14-alpha demethylase Phe384, Phe241, Tyr126, His381, Ser382 Hydrophobic interactions and water bridges stabilize the complex; RMSD analysis confirms stability after initial fluctuation. nih.gov
Benzothiazole Derivative Lysozyme TRP108, ALA107, TRP63, ASN103 π-π stacking, π-alkyl, π-sulfur, and hydrogen bond interactions are crucial; ligand binding induces allosteric signals and conformational softening. mdpi.com

Computational and Theoretical Chemistry Applications for 6 Chloro 2 Methylthio Benzo D Thiazole

Quantum Chemical Studies for Electronic and Molecular Structure Characterization

Quantum chemical studies are fundamental to characterizing the electronic and molecular structure of 6-Chloro-2-(methylthio)benzo[d]thiazole. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic properties.

Table 1: Theoretical Geometrical Parameters for a Representative Benzothiazole (B30560) Structure

Parameter Bond/Angle Calculated Value (B3LYP/6-311G(d,p))
Bond Length C-S (thiazole) 1.76 Å
Bond Length C=N (thiazole) 1.31 Å
Bond Length C-Cl (benzene) 1.75 Å
Bond Angle S-C-N (thiazole) 115.2°
Bond Angle C-N-C (fused) 109.5°

Note: Data is representative of benzothiazole derivatives studied computationally. Actual values for this compound would require specific calculation.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator: a smaller gap suggests higher reactivity as electrons can be more easily excited to a higher energy state. mdpi.com For a series of studied benzothiazole derivatives, the HOMO-LUMO gap was found to be in the range of 4.46–4.73 eV. mdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.

Table 2: Frontier Molecular Orbital Energies for Studied Benzothiazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1 -6.50 -1.77 4.73
Benzothiazole Derivative 2 -6.48 -1.86 4.62
Benzothiazole Derivative 3 -6.39 -1.75 4.64
Benzothiazole Derivative 4 -6.65 -2.19 4.46

Source: Data adapted from computational studies on benzothiazole derivatives. mdpi.com

Computational methods, particularly DFT, are used to simulate the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular vibrations, such as C-H stretches, C=N stretches, and ring deformations. researchgate.net This theoretical assignment is crucial for confirming the molecular structure and interpreting experimental spectroscopic data. For example, in a study of a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations accurately reproduced the experimental vibrational wavenumbers, including the characteristic C-H stretching vibrations between 3000-3100 cm⁻¹. researchgate.net

Molecular Modeling for Ligand-Target Interaction Prediction and Refinement

Molecular modeling techniques are essential in medicinal chemistry for predicting how a compound like this compound might interact with a biological target, such as an enzyme or receptor. This is a cornerstone of rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with the active site of a target protein. researchgate.netwjarr.com This method is widely applied to benzothiazole derivatives to explore their potential as inhibitors for various enzymes. For instance, docking studies have been performed on benzothiazole analogs to predict their binding modes with targets like GABA-aminotransferase (a target for anticonvulsant agents), p56lck (a tyrosine kinase involved in cancer), and dihydroorotase (an antimicrobial target). researchgate.netbiointerfaceresearch.comnih.gov These studies analyze interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues, providing insights into the structural basis of the compound's potential biological activity. researchgate.netnih.gov The results, often expressed as a docking score, help in prioritizing compounds for further experimental testing. wjarr.com

Table 3: Representative Molecular Docking Results for Benzothiazole Derivatives Against GABA-Aminotransferase (PDB: 1OHV)

Compound MolDock Score Rerank Score H-Bond Interactions
Standard (Phenytoin) -73.63 -64.78 2
Benzothiazole Derivative SDZ3 -110.54 -85.12 3
Benzothiazole Derivative SDZ4 -121.56 -93.67 5
Benzothiazole Derivative SDZ13 -114.21 -88.45 4

Source: Data adapted from in silico screening of designed benzothiazole derivatives. wjarr.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and development. These methodologies are applied to understand the relationship between the chemical structure of a compound and its biological activity. For benzothiazole derivatives, including this compound, QSAR and cheminformatics offer a rational approach to the design of new and more potent therapeutic agents by predicting their activity based on their structural features.

Development of Predictive Models for Structural Optimizations

The development of predictive QSAR models is a cornerstone of computational chemistry, enabling the structural optimization of lead compounds to enhance their biological efficacy. In the context of benzothiazole derivatives, various QSAR models have been developed to predict their activity for a range of biological targets. These models are typically established by correlating the physicochemical or structural features of the compounds with their experimentally determined biological activities.

For instance, a QSAR study on a series of benzothiazole derivatives as antimalarial agents resulted in a statistically significant model. semanticscholar.org The best QSAR model was developed using a multiple linear regression (MLR) approach, yielding an equation that demonstrated a high correlation between the structural descriptors and the antimalarial activity (IC50). semanticscholar.orgresearchgate.net The statistical parameters for this model, such as the correlation coefficient (r = 0.994) and the squared correlation coefficient (r² = 0.987), indicate a strong predictive capability. semanticscholar.orgresearchgate.net Such models are instrumental in guiding the synthesis of new derivatives with potentially improved activity.

Another approach, Group-based QSAR (G-QSAR), has been employed to investigate the anticancer potential of benzothiazole derivatives. chula.ac.th This method correlates the biological activity with the properties of molecular fragments or substituents. chula.ac.th One study generated several G-QSAR models for anticancer activity, with the most significant model showing a high squared correlation coefficient (r² = 0.81) and predictive squared correlation coefficient (pred_r² = 0.70). chula.ac.th These models provide valuable insights into how different substituents at various positions on the benzothiazole scaffold influence the anticancer activity. chula.ac.th

The predictive power of these models allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. This significantly reduces the time and resources required for the discovery of new drug candidates. While specific QSAR models for this compound are not extensively documented in publicly available literature, the established models for analogous benzothiazole derivatives provide a robust framework for its structural optimization. The principles and methodologies are directly applicable to predict how modifications to the chloro and methylthio groups, or the benzothiazole core itself, would likely impact its biological activity.

Table 1: Examples of Predictive QSAR Models for Benzothiazole Derivatives

Biological Activity Model Type Key Statistical Parameters Reference
Antimalarial MLR n = 13, r = 0.994, r² = 0.987, SE = 0.094 semanticscholar.orgresearchgate.net
Anticancer G-QSAR (Model A) r² = 0.81, q² = 0.75, pred_r² = 0.70 chula.ac.th
Anticancer G-QSAR (Model B) r² = 0.71, q² = 0.65, pred_r² = 0.72 chula.ac.th
Anticancer G-QSAR (Model C) r² = 0.74, q² = 0.62, pred_r² = 0.71 chula.ac.th

Feature Selection and Descriptor Analysis for Benzothiazole Derivatives

A critical aspect of building a robust QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule and are categorized into several classes, including electronic, steric, hydrophobic, and topological.

In the QSAR analysis of antimalarial benzothiazole derivatives, electronic descriptors were found to be particularly important. semanticscholar.org The best model incorporated atomic net charges on specific carbon atoms (qC4, qC5, qC6), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy of the highest occupied molecular orbital (EHOMO), and polarizability (α). semanticscholar.orgresearchgate.net The inclusion of these descriptors suggests that the electronic properties and the polarizability of the benzothiazole derivatives are key determinants of their antimalarial activity. semanticscholar.org

For the G-QSAR models developed for anticancer benzothiazole derivatives, a different set of descriptors was found to be significant. In one of the most statistically significant models, the contributing descriptors included R1-DeltaEpsilonC, R1-XKHydrophilicArea, and R2-6ChainCount. chula.ac.th These descriptors relate to the electronic properties, hydrophilicity, and the presence of six-membered rings in the substituents, respectively. chula.ac.th The negative contribution of the hydrophilic area descriptor suggested that substitutions with aryl or heteroaryl rings would be favorable for activity. chula.ac.th Another model for the same activity highlighted the importance of a topological descriptor, the R2-HosoyaIndex, indicating that modifications at the R2 position are crucial for improving biological activity. chula.ac.th

The selection of these specific features provides a deeper understanding of the structure-activity relationship (SAR) of benzothiazole derivatives. For this compound, this implies that descriptors related to its electronic nature, such as the electron-withdrawing effect of the chlorine atom and the electronic properties of the methylthio group, would be critical in any QSAR study. Similarly, topological and steric descriptors would be important for understanding how the size and shape of the molecule influence its interaction with biological targets.

Table 2: Key Molecular Descriptors in QSAR Models for Benzothiazole Derivatives

Descriptor Type Specific Descriptor Biological Activity Significance Reference
Electronic Atomic Net Charges (qC4, qC5, qC6) Antimalarial Important for the regression model to predict activity. semanticscholar.orgresearchgate.net
Electronic ELUMO, EHOMO Antimalarial Key determinants of antimalarial activity. semanticscholar.orgresearchgate.net
Electronic Polarizability (α) Antimalarial Contributes significantly to the predictive power of the model. semanticscholar.orgresearchgate.net
Physicochemical R1-DeltaEpsilonC Anticancer A significant contributor to one of the G-QSAR models. chula.ac.th
Physicochemical R1-XKHydrophilic Area Anticancer Negative contribution suggests favorability of aryl or heteroaryl substitutions. chula.ac.th
Topological R2-6ChainCount Anticancer Positive contribution indicates that six-membered rings in the R2 substituent increase anticancer potential. chula.ac.th
Topological R2-HosoyaIndex Anticancer Negative contribution suggests that modifications at the R2 position are necessary for improved activity. chula.ac.th

Role of 6 Chloro 2 Methylthio Benzo D Thiazole As a Chemical Intermediate and Research Tool

Precursor in the Synthesis of Advanced Organic Molecules and Heterocycles

6-Chloro-2-(methylthio)benzo[d]thiazole serves as a valuable building block for the synthesis of more complex organic compounds. The benzothiazole (B30560) nucleus itself is a privileged scaffold found in numerous pharmacologically active agents. researchgate.net The specific substitutions on this compound provide reactive sites for further chemical transformations, allowing chemists to construct advanced molecular architectures.

The primary reactive sites for synthetic modification are the methylthio group and the chloro substituent. The methylthio group can be oxidized to form the corresponding sulfoxides or sulfones, introducing new functional groups and altering the electronic properties of the molecule. The chlorine atom on the benzene (B151609) ring is susceptible to nucleophilic substitution reactions, enabling its replacement with various other groups such as amines, thiols, or alkoxides.

This reactivity profile allows this compound to be a precursor in multi-step syntheses. For instance, the general benzothiazole framework is central to the development of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. ekb.egnih.gov Research on related benzothiazole structures demonstrates that derivatives can be elaborated into complex heterocyclic systems. For example, 6-substituted 2-aminobenzothiazoles have been converted into corresponding acetohydrazides, which serve as intermediates for a variety of benzylideneacetohydrazides with potential anticonvulsant activity. nih.gov Similarly, the condensation of 2-aminothiophenols with carboxylic acids or aldehydes is a common and versatile method for creating a diverse range of 2-substituted benzothiazoles. mdpi.comresearchgate.net The presence of the chloro and methylthio groups on this compound provides specific handles to create targeted derivatives that might not be accessible through other synthetic routes.

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
2-(methylthio) groupOxidationHydrogen peroxide, m-CPBASulfoxide (B87167) (-SOCH₃), Sulfone (-SO₂CH₃)
6-Chloro groupNucleophilic Aromatic SubstitutionAmines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻)Amino (-NHR), Thioether (-SR), Ether (-OR)
Benzothiazole CoreC-H FunctionalizationVarious (e.g., organometallic reagents)Aryl, Alkyl, etc.

Scaffold for Combinatorial Chemistry and Library Generation

In modern drug discovery and material science, the ability to rapidly generate a large number of structurally related compounds for screening is paramount. This process, known as combinatorial chemistry, relies on the use of a central molecular "scaffold" that can be systematically decorated with a variety of chemical building blocks. The benzothiazole nucleus is considered an important scaffold for molecular exploration due to its proven biological relevance. researchgate.netnih.gov

This compound is an ideal scaffold for combinatorial library generation. It possesses two distinct and chemically addressable positions for diversification:

The 2-position: The methylthio group can be substituted or modified.

The 6-position: The chloro group can be replaced via nucleophilic substitution.

This allows for a matrix-style synthesis where a library of reagents for one position (e.g., a set of diverse amines) can be combined with a library of reagents for the other position. For example, studies on related benzothiazoles have shown the successful synthesis of a library of 6-alkoxy-2-aminobenzothiazoles, which were then further reacted to produce a large set of derivatives for biological evaluation. nih.gov This same principle can be applied to this compound to generate a focused library of novel compounds. By systematically varying the substituents at these positions, chemists can fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize their interaction with a biological target or to achieve desired material properties.

Table 2: Illustrative Combinatorial Library from this compound Scaffold

ScaffoldReagent A (for 6-position)Reagent B (for 2-position mod.)Resulting Compound Structure
This compoundMorpholineOxidation (m-CPBA)6-Morpholino-2-(methylsulfonyl)benzo[d]thiazole
This compoundPiperidineOxidation (m-CPBA)6-Piperidino-2-(methylsulfonyl)benzo[d]thiazole
This compoundAniline (B41778)Oxidation (m-CPBA)6-(Phenylamino)-2-(methylsulfonyl)benzo[d]thiazole

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function within a biological system. The benzothiazole core is a component of various imaging reagents and fluorescent materials, making it a suitable foundation for chemical probes. mdpi.com

The development of probes often requires a scaffold that can be modified to include reporter groups (e.g., fluorophores), affinity labels, or other functionalities without losing its ability to bind to the target. The unique electronic properties of the benzothiazole ring system can be harnessed for this purpose. For example, benzothiazole derivatives have been successfully developed as chemosensors for detecting metal ions like Zn²⁺ and Al³⁺, demonstrating their utility in creating tools for monitoring biological environments. mdpi.com

This compound can serve as a starting point for such probes. The chloro and methylthio groups act as synthetic handles to attach linker arms, reporter tags, or reactive groups for covalent modification of a target protein. Furthermore, these substituents can be modified to tune the probe's selectivity and affinity for its intended target. For instance, benzothiazole-2-sulfonamides have been investigated as potent carbonic anhydrase inhibitors, acting as probes to study the role of this enzyme in biological processes like the regulation of intraocular pressure. nih.gov By leveraging the synthetic versatility of this compound, researchers can design and synthesize tailored chemical probes to interrogate a wide array of biological questions.

Future Research Directions and Emerging Paradigms in Benzothiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry approaches)

The synthesis of benzothiazole (B30560) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. Traditional methods often require harsh conditions, toxic catalysts, and volatile organic solvents. rsc.org Modern approaches focus on alternatives such as microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly catalysts and solvents. tandfonline.comtandfonline.comscielo.branalis.com.my

Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes and improve yields. scielo.brsemanticscholar.orgnih.gov One approach involves the condensation of 2-aminothiophenol (B119425) with various aldehydes in glycerol, a green solvent, without the need for a catalyst. researchgate.net Another method utilizes microwave irradiation for the reaction of 2-aminothiophenols with fatty acids using P₄S₁₀ as a catalyst in a solvent-free environment, achieving high yields in just a few minutes. nih.gov

Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. tandfonline.comtandfonline.comresearchgate.net This method has been successfully used for the solvent-free synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, often at room temperature and with short reaction times. tandfonline.comtandfonline.comanalis.com.my The use of recyclable catalysts, such as sulfated tungstate, further enhances the sustainability of these protocols. tandfonline.comtandfonline.com

The use of water as a solvent represents a significant advancement in green synthesis. Samarium triflate has been employed as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium under mild conditions. organic-chemistry.org These green methodologies are not only environmentally benign but also often more cost-effective and efficient, making them suitable for broader applications in medicinal chemistry. rsc.org

Table 1: Examples of Green Synthetic Methodologies for Benzothiazole Derivatives

Methodology Reactants Catalyst/Conditions Solvent Key Advantages Reference(s)
Microwave Irradiation 2-Aminothiophenol, Aldehydes None Glycerol Rapid, catalyst-free, green solvent researchgate.net
Microwave Irradiation 2-Aminothiophenol, Fatty Acids P₄S₁₀ Solvent-free Rapid, high yield, solvent-free nih.gov
Ultrasound Irradiation 2-Aminothiophenol, Aldehydes Sulfated Tungstate Solvent-free Rapid, room temperature, recyclable catalyst tandfonline.comtandfonline.com
Ultrasound Irradiation 2-Aminothiophenol, Aldehydes None Solvent-free Rapid, catalyst-free, simple procedure analis.com.my
Aqueous Synthesis 2-Aminothiophenol, Aldehydes Samarium Triflate Water Mild conditions, reusable catalyst organic-chemistry.org
Visible-Light Promoted 2-Aminothiophenols, Aldehydes Blue LED Air atmosphere Uses light as energy source nih.gov

Integration of Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Insights

The precise characterization of newly synthesized benzothiazole derivatives is crucial for understanding their structure-activity relationships. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable tools for structural elucidation. bohrium.comnih.govmdpi.com

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework. For instance, in ¹H NMR spectra of benzothiazole derivatives, aromatic protons typically appear in the range of 7.15-8.22 ppm. mdpi.com In ¹³C NMR spectra, the carbonyl carbon, if present, can be observed around 165-166 ppm, while other aromatic carbons appear between 102 and 166 ppm. acs.org These techniques are used to confirm the successful synthesis of the target molecules. bohrium.com

Mass Spectrometry , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of a compound, confirming its chemical formula. bohrium.com

FT-IR spectroscopy helps to identify the functional groups present in a molecule. For example, the C=N stretching vibration in the benzothiazole ring is a characteristic peak. semanticscholar.org

In addition to experimental techniques, computational methods , especially Density Functional Theory (DFT), have become powerful tools for gaining deeper insights into the structural and electronic properties of benzothiazole derivatives. mdpi.comscirp.orgnbu.edu.sascirp.orgresearchgate.net DFT calculations can predict optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. mdpi.comresearchgate.net These theoretical predictions can be compared with experimental data to validate the proposed structures. mdpi.com Furthermore, DFT studies can provide information on electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the reactivity and potential applications of these compounds. mdpi.comnbu.edu.sa

Table 2: Spectroscopic Data for Characterization of Benzothiazole Derivatives

Technique Type of Information Provided Typical Data/Ranges for Benzothiazole Derivatives Reference(s)
¹H NMR Proton environment and connectivity Aromatic protons: ~7.15-8.22 ppm mdpi.com
¹³C NMR Carbon skeleton framework Aromatic carbons: ~102-166 ppm; Carbonyl carbon: ~165-166 ppm acs.org
Mass Spectrometry (MS/HRMS) Molecular weight and elemental formula Provides exact mass to confirm chemical formula bohrium.com
FT-IR Spectroscopy Presence of functional groups Characteristic C=N and C-S stretching vibrations semanticscholar.org
Density Functional Theory (DFT) Predicted geometry, electronic structure, and spectra Calculation of optimized geometry, HOMO-LUMO gap, and predicted NMR/IR spectra mdpi.comscirp.org

Application of Artificial Intelligence and Machine Learning in Benzothiazole Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. These computational tools are increasingly being applied to the design of novel benzothiazole derivatives. ijpbs.comnih.govresearchgate.net

Molecular docking is a key computational technique used to predict the binding affinity and interaction patterns of a ligand (like a benzothiazole derivative) with a biological target, such as an enzyme or receptor. ijpbs.comnih.govresearchgate.netnih.govbiointerfaceresearch.commdpi.com By simulating the interaction at a molecular level, researchers can screen large virtual libraries of compounds and prioritize those with the highest potential for biological activity. researchgate.netnih.gov For example, docking studies have been used to evaluate benzothiazole derivatives as potential inhibitors of enzymes like dihydroorotase and p56lck. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features (pharmacophores) that are essential for activity, QSAR models can guide the rational design of more potent benzothiazole derivatives. ijpbs.com

Exploration of Hybrid Molecules Incorporating Multiple Privileged Scaffolds

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which involves chemically linking two or more distinct pharmacophores (privileged scaffolds) into a single entity. rsc.orgresearchgate.net The benzothiazole ring is considered a privileged scaffold due to its presence in numerous biologically active compounds. benthamscience.com This approach aims to develop new compounds with enhanced or synergistic biological activities, potentially overcoming drug resistance or targeting multiple pathways simultaneously.

The benzothiazole scaffold has been successfully hybridized with other well-known heterocyclic rings, such as:

Pyrazole (B372694): Benzothiazole-pyrazole hybrids have been synthesized and evaluated for various biological activities, including antioxidant and anti-mitotic effects. nih.govnano-ntp.combenthamdirect.comnano-ntp.comresearchgate.net

Triazole: The combination of benzothiazole and 1,2,3-triazole or 1,2,4-triazole (B32235) moieties has led to the development of potent antimicrobial and anticancer agents. nih.govrsc.orgrsc.orgnih.gov

Thiazole (B1198619): Benzothiazole-thiazole hybrids have been investigated as potential inhibitors of protein kinases, which are important targets in cancer therapy. biointerfaceresearch.com

Thiadiazole and Thiazolidinone: These sulfur-containing heterocycles have also been incorporated into benzothiazole hybrids to create novel compounds with potential anticancer and antimicrobial properties. rsc.orgtandfonline.com

The rationale behind this molecular hybridization is to combine the therapeutic strengths of each scaffold. For example, by linking a benzothiazole moiety to a pyrazole ring, researchers aim to create a new molecule that leverages the known biological profiles of both components. rsc.orgnano-ntp.comnano-ntp.com This strategy has proven effective in generating diverse chemical libraries with a high potential for discovering novel lead compounds. rsc.orgtandfonline.com

Table 3: Examples of Benzothiazole-Based Hybrid Molecules

Hybrid Scaffold Linked Pharmacophore Potential Biological Activity Reference(s)
Benzothiazole-Pyrazole Pyrazole Antioxidant, Antimicrobial, Anti-mitotic nano-ntp.combenthamdirect.comnano-ntp.comresearchgate.net
Benzothiazole-Triazole 1,2,3-Triazole / 1,2,4-Triazole Anticancer (EGFR inhibitors), Antimicrobial nih.govrsc.orgrsc.orgnih.gov
Benzothiazole-Thiazole Thiazole Anticancer (p56lck kinase inhibitors) biointerfaceresearch.com
Benzothiazole-Thiazolidinone Thiazolidinone Antimicrobial rsc.org
Benzothiazole-Thiadiazole 1,3,4-Thiadiazole Anticancer tandfonline.com

Advancements in High-Throughput Screening and Lead Optimization Technologies for Benzothiazole Derivatives

The discovery of new drugs is a complex process that often begins with the screening of large collections of chemical compounds to identify initial "hits." High-Throughput Screening (HTS) allows for the rapid automated testing of thousands of compounds against a specific biological target. This technology is crucial for exploring the therapeutic potential of diverse benzothiazole libraries.

Once a hit is identified, a process of hit-to-lead optimization begins. acs.orgnih.govnih.govresearchgate.net This involves the iterative synthesis and testing of analogues of the initial hit compound to improve its properties. acs.orgnih.govnih.gov The primary goals of lead optimization are to:

Enhance Potency: Modify the chemical structure to increase its binding affinity to the target, often resulting in lower effective concentrations (e.g., lower IC₅₀ or GI₅₀ values). nih.gov

Improve Selectivity: Ensure the compound interacts primarily with the intended target to minimize off-target effects and potential toxicity.

Optimize ADME Properties: Fine-tune the molecule's physicochemical properties to improve its solubility, metabolic stability, and oral bioavailability. acs.orgresearchgate.netnih.gov

For example, starting from an initial benzothiazole-based DNA gyrase inhibitor, researchers were able to improve its aqueous solubility and biological activity tenfold through structural modifications. acs.orgnih.gov This optimization process often involves a multidisciplinary approach, combining synthetic chemistry, biological assays, and computational modeling to rationally design improved compounds. acs.orgnih.gov The ultimate aim is to develop a lead compound that is not only potent and selective but also possesses the necessary drug-like properties to be a viable candidate for further preclinical and clinical development. acs.orgnih.govnih.gov

Q & A

Basic Research Questions

What are the standard synthetic routes for 6-Chloro-2-(methylthio)benzo[d]thiazole?

Answer:
The synthesis typically involves functionalization of the benzo[d]thiazole core. A common approach is the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives to form the thiazole ring . Chlorination and methylthio-group introduction can be achieved using reagents like POCl₃ for chlorination and methyl disulfides or thiols under nucleophilic substitution conditions. Nickel-catalyzed cross-coupling (e.g., with aryl/alkenyl aluminum reagents) is also effective for introducing substituents at the 2-position . For purification, techniques like recrystallization (methanol/water mixtures) or column chromatography are recommended.

How is the molecular structure of this compound characterized?

Answer:
Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylthio group at ~δ 2.5 ppm for protons; chlorine’s deshielding effect on aromatic carbons) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 231.0 for C₈H₅ClNS₂).
  • HPLC : Purity assessment (>95% is typical for research-grade material) .
  • X-ray crystallography (if single crystals are obtained): Resolves bond angles and crystal packing .

What are the key reactivity patterns of this compound?

Answer:
The methylthio group (SMe) is nucleophilic and can undergo:

  • Oxidation : Converted to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
  • Alkylation/arylation : Cross-coupling reactions (e.g., Suzuki-Miyaura) at the chloro position require Pd catalysts .
  • Ring functionalization : Electrophilic substitution (e.g., nitration) occurs at the 5-position due to electron-withdrawing effects of Cl and SMe .

Advanced Research Questions

How can researchers optimize low yields in cross-coupling reactions involving this compound?

Answer:
Low yields often arise from steric hindrance or catalyst inefficiency. Strategies include:

  • Catalyst screening : NiCl₂(dppf) with bipyridine ligands enhances coupling efficiency with aryl aluminum reagents .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity)?

Answer:
Discrepancies may stem from:

  • Structural analogs : Minor substituent changes (e.g., replacing SMe with hydrazine) drastically alter bioactivity .
  • Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or concentration ranges (MIC values) affect results. Validate using standardized protocols (e.g., CLSI guidelines) .
  • Cellular uptake : Lipophilicity (logP) of derivatives impacts membrane permeability; computational modeling (e.g., QSAR) can guide structural modifications .

What strategies improve the compound’s bioactivity for anticancer applications?

Answer:

  • Hybridization : Conjugation with triazole or pyrazole moieties enhances DNA intercalation or kinase inhibition .
  • Pro-drug design : Masking the SMe group as a sulfoxide improves solubility and reduces off-target toxicity .
  • Targeted delivery : Nanoparticle encapsulation (e.g., PLGA-based) increases tumor-specific accumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
6-Chloro-2-(methylthio)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(methylthio)benzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.